molecular formula C8H12N2O2S B13816015 2-Amino-4,6-dimethylbenzenesulfonamide CAS No. 6328-71-8

2-Amino-4,6-dimethylbenzenesulfonamide

Cat. No.: B13816015
CAS No.: 6328-71-8
M. Wt: 200.26 g/mol
InChI Key: XXTHZTMXXIMQNL-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable scaffold for researchers, particularly in the design and synthesis of novel carbonic anhydrase inhibitors (CAIs). The benzenesulfonamide group is a known zinc-binding moiety that selectively targets the active site of carbonic anhydrase enzymes . Carbonic anhydrase isoforms, such as hCA IX and XII, are promising therapeutic targets because they are overexpressed in a variety of human malignancies and play a key role in tumor progression by regulating pH and the metabolic functions of cancer cells . Researchers are exploring the "tail approach" in drug design, where the core this compound structure is functionalized with various chemical groups to enhance interactions with the enzyme's active site, thereby improving inhibitory potency and isoform selectivity . Beyond oncology, benzenesulfonamide derivatives have documented research applications in other areas, including as anticonvulsant agents . This product is supplied as a high-purity compound for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6328-71-8

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-4,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

XXTHZTMXXIMQNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)S(=O)(=O)N)C

Origin of Product

United States

Ii. Synthetic Methodologies and Reaction Pathways

Established and Novel Synthetic Approaches for 2-Amino-4,6-dimethylbenzenesulfonamide

The formation of the sulfonamide functional group is a cornerstone of organic synthesis, with numerous methods developed over the years. researchgate.net These approaches are adaptable for the specific synthesis of this compound, often requiring multi-step sequences to achieve the desired substitution pattern.

The most conventional and widely employed method for creating the sulfonamide bond is through a condensation reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. ijarsct.co.inscispace.com This nucleophilic substitution reaction is highly effective, though the reactivity of the amine can vary depending on the groups attached to it. ijarsct.co.in

In a typical procedure, an appropriately substituted sulfonyl chloride is reacted with an amine. researchgate.net For instance, various sulfonamides have been synthesized by reacting p-toluenesulfonyl chloride with amino acids or other amino-containing drugs. nih.gov The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide linkage. byjus.com This fundamental reaction is a key step in many synthetic routes leading to complex sulfonamide derivatives. nih.gov

Due to the specific arrangement of substituents on this compound, its synthesis necessitates a carefully planned regioselective functionalization strategy. A plausible multi-step pathway starting from m-xylene (B151644) (1,3-dimethylbenzene) illustrates the application of classic electrophilic aromatic substitution reactions. The directing effects of the substituents at each step are critical for achieving the correct isomer.

A potential synthetic route is outlined below:

StepReactionReagentsIntermediate ProductRationale for Regioselectivity
1 ChlorosulfonationClSO₃H2,4-Dimethylbenzenesulfonyl chlorideThe two methyl groups are ortho, para-directing. The sulfonyl chloride group adds to the 4-position, which is para to one methyl group and ortho to the other, and is less sterically hindered than the 2-position.
2 NitrationHNO₃, H₂SO₄4,6-Dimethyl-2-nitrobenzenesulfonyl chlorideThe methyl groups are activating ortho, para-directors, while the sulfonyl chloride group is a deactivating meta-director. The 2-position is activated by the 4-methyl (ortho) and 6-methyl (ortho) groups and is also meta to the sulfonyl chloride group, making it the most likely site for nitration.
3 AmmonolysisNH₃4,6-Dimethyl-2-nitrobenzenesulfonamideThe sulfonyl chloride is converted to the primary sulfonamide by reaction with ammonia (B1221849).
4 Reductione.g., H₂, Pd/C or Sn/HClThis compoundThe nitro group is selectively reduced to an amino group to yield the final product.

This strategy relies on the predictable outcomes of electrophilic aromatic substitution on substituted benzene (B151609) rings to control the placement of the functional groups. frontiersin.org Alternative strategies, such as those involving a Sandmeyer reaction to introduce the sulfonyl chloride group from a corresponding aniline, can also be employed. nih.gov

To improve the efficiency of sulfonamide synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.gov This technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgscribd.com

A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate often unstable sulfonyl chloride intermediates. organic-chemistry.orgacs.org This process uses 2,4,6-trichloro- organic-chemistry.orgscribd.comnih.gov-triazine (TCT) as an activating agent. organic-chemistry.org The reaction typically involves two sequential microwave irradiation steps: first, the activation of the sulfonic acid with TCT, followed by the reaction of the intermediate with an amine. organic-chemistry.orgscribd.com The entire process is operationally simple and utilizes commercially available reagents, making it highly practical. organic-chemistry.org

The advantages of microwave irradiation are highlighted by comparing it with conventional heating for the same reactions. scribd.com

Table 1: Comparison of Conventional and Microwave-Assisted Sulfonamide Synthesis scribd.com

Entry Sulfonic Acid Amine Method Time Yield (%)
1 p-Toluenesulfonic acid Benzylamine Conventional 12 h 55
2 p-Toluenesulfonic acid Benzylamine Microwave 10 min 92
3 p-Toluenesulfonic acid Allylamine Conventional 12 h 50

Data sourced from De Luca, L., & Giacomelli, G. (2008).

Reaction Mechanisms and Kinetics of Formation

A deeper understanding of the synthesis of benzenesulfonamides requires an investigation into the reaction mechanisms and the kinetics that govern the speed of these transformations.

The formation of benzenesulfonamides involves several fundamental mechanistic steps. The initial step in many syntheses is the electrophilic sulfonation of an aromatic ring. youtube.com In this reaction, an electrophile, typically sulfur trioxide (SO₃) generated from fuming sulfuric acid, attacks the electron-rich benzene ring. youtube.com This forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton, which restores the aromaticity of the ring. youtube.com

The subsequent conversion to a sulfonamide typically involves the formation of a sulfonyl chloride, which then reacts with an amine. The mechanism of this latter step is a classic nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group and forming the stable sulfonamide product. byjus.com

More modern synthetic methods have different mechanisms. For example, an electrochemical synthesis has been proposed to proceed through the anodic oxidation of thiols to disulfides, which are then further oxidized and coupled with amines to form the S-N bond. acs.org Another proposed mechanism for a metal-free synthesis involves the formation of a thiyl radical, which combines with ammonia and is subsequently oxidized to the final sulfonamide product. rsc.org

In the mechanistic investigation of an electrochemical method for sulfonamide synthesis, kinetic experiments revealed that the initial step of the reaction is extremely rapid. acs.org It was found that the starting thiol substrate is completely converted into its corresponding disulfide via anodic oxidation within the first 20 seconds of the reaction. acs.org This disulfide then serves as a competent coupling partner for the subsequent reaction with an amine to form the sulfonamide. acs.org Such studies are crucial for understanding reaction bottlenecks and optimizing conditions such as current density, reaction time, and substrate concentration in electrochemical syntheses.

Optimization of Synthesis Parameters and Scalability

The efficient synthesis of this compound on a larger scale necessitates a thorough optimization of key reaction parameters. These include the choice of solvent, the use of catalysts, and the precise control of temperature and reaction time. While specific studies focusing exclusively on the optimization of this compound synthesis are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous substituted benzenesulfonamides.

The selection of an appropriate solvent is critical in the synthesis of sulfonamides as it can significantly influence reaction rates, yields, and the ease of product isolation. In the synthesis of related benzenesulfonamide (B165840) conjugates, a variety of solvents and catalysts have been explored to enhance reaction efficiency. For instance, in the synthesis of triazinyl-substituted benzenesulfonamide conjugates, moving from an organic solvent system like N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) to a water-based system with sodium carbonate not only improved the yield but also offered a more environmentally friendly approach.

In many classical syntheses of benzenesulfonamides, which involve the reaction of a sulfonyl chloride with an amine, a base is typically employed to neutralize the hydrogen chloride byproduct. Pyridine is a common choice for this purpose. However, for more complex syntheses or when aiming for greener processes, alternative catalytic systems are being investigated. For example, solid-supported catalysts are gaining attention as they can be easily separated from the reaction mixture, simplifying purification. Materials like florisil, montmorillonite (B579905) KSF, and K10 have demonstrated catalytic activity in the formation of sulfonamide derivatives, often in solvent-free or microwave-assisted conditions, leading to reduced reaction times and increased yields.

The following table summarizes the impact of different solvent and catalyst systems on the synthesis of various benzenesulfonamide derivatives, providing a basis for potential optimization of this compound synthesis.

Derivative Type Solvent Catalyst/Base Key Findings Reference
Triazinyl-substituted benzenesulfonamidesWaterSodium CarbonateHigh yields (≥95%), environmentally friendly, simple product isolation. nih.gov
General BenzenesulfonamidesN/A (Solvent-free)Montmorillonite KSF, K10Reduced reaction time, increased yield, easy catalyst separation.
General BenzenesulfonamidesPyridinePyridine (as base)Classical method, effective for neutralizing HCl byproduct.
Phenylalanine-containing benzenesulfonamidesNot SpecifiedNot SpecifiedStructural modifications to enhance binding affinity and drug-like properties. nih.gov

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize product yield and minimize the formation of impurities. In the synthesis of triazinyl-substituted benzenesulfonamide conjugates with amino acids, the reaction was conducted at 60 °C in a dry DMF and DIPEA environment. In a more optimized, water-based system, the mixture was refluxed for 24 hours. These conditions highlight that the optimal temperature and time can vary significantly based on the solvent and reactants involved.

For microwave-assisted syntheses, reaction times are often dramatically reduced. For instance, the preparation of 2-aminosulfonamide-1,3,4-oxadiazoles saw reactions completed in as little as 30 minutes at 120 °C. Lower temperatures in this specific synthesis required extended reaction times and resulted in lower product purity.

The influence of temperature and reaction time on the synthesis of benzenesulfonamide derivatives is illustrated in the table below, offering guidance for establishing optimal conditions for the synthesis of this compound.

Derivative Type Temperature Reaction Time Method Key Findings Reference
Triazinyl-substituted benzenesulfonamides60 °CNot SpecifiedConventionalModerate yields in organic solvent. nih.gov
Triazinyl-substituted benzenesulfonamidesReflux24 hoursConventional (Aqueous)High yields with simplified work-up. nih.gov
2-Aminosulfonamide-1,3,4-oxadiazoles120 °C30 minutesMicrowaveRapid reaction, high purity.
Benzenesulfonamide-containing Phenylalanine DerivativesNot SpecifiedNot SpecifiedMulti-step SynthesisLed to compounds with improved antiviral activities. nih.gov

Derivatization and Structural Modification Strategies

The core structure of this compound offers multiple sites for derivatization, namely the aromatic amino group and the sulfonamide moiety. These modifications can be employed to generate analogues with altered physicochemical properties and biological activities.

The synthesis of analogues of this compound can be achieved by introducing various substituents onto the aromatic ring or by modifying the existing functional groups. Research into benzenesulfonamide derivatives has led to the development of a wide array of analogues with diverse applications.

For example, a series of benzenesulfonamide-containing phenylalanine derivatives were synthesized to act as HIV-1 capsid inhibitors. nih.gov This involved multi-step synthetic routes to introduce complex side chains, leading to compounds with significantly improved antiviral activities. Another study focused on the synthesis of triazinyl-substituted benzenesulfonamide conjugates with amino acids to create potent and selective inhibitors of carbonic anhydrase isoforms. nih.gov The synthetic strategy involved the reaction of a dichloro-triazinyl benzenesulfonamide with various amino acids, demonstrating a versatile method for creating a library of analogues.

The following table presents examples of synthetic strategies used to generate benzenesulfonamide analogues, which could be adapted for the derivatization of this compound.

Analogue Type Synthetic Strategy Key Reagents Purpose of Analogue Reference
Phenylalanine-containing benzenesulfonamidesMulti-step synthesis involving coupling reactions.Phenylalanine derivatives, substituted benzenesulfonamidesTo develop potent HIV-1 capsid inhibitors. nih.gov
Triazinyl-substituted benzenesulfonamide-amino acid conjugatesNucleophilic substitution on a cyanuric chloride core.Cyanuric chloride, sulfanilamide, various amino acidsTo create selective carbonic anhydrase inhibitors. nih.gov
Benzylaminoethylureido-tailed benzenesulfonamidesMulti-step synthesis involving carbamate (B1207046) formation, coupling, and reductive amination.Sulfanilamide, phenylchloroformate, N-boc-ethylenediamine, benzaldehydesTo investigate carbonic anhydrase inhibition profiles. nih.gov

The amino and sulfonamide groups of this compound are key targets for chemical transformations to create novel derivatives.

The primary amino group can undergo a variety of reactions. For instance, it can be acylated to form amides, alkylated to secondary or tertiary amines, or diazotized to form a diazonium salt, which can then be converted to a wide range of other functional groups. The steric hindrance from the two ortho-methyl groups in this compound might influence the reactivity of the amino group, potentially requiring more forcing reaction conditions. A study on the selective N-alkylation of aminobenzenesulfonamides with alcohols catalyzed by a ruthenium complex demonstrates a modern approach to modifying the amino group. nih.gov

The sulfonamide moiety also offers opportunities for derivatization. The N-H bond of the sulfonamide can be deprotonated and the resulting anion can be reacted with electrophiles to generate N-substituted sulfonamides. While the sulfonamide group is generally stable, under certain conditions, the S-N bond can be cleaved. For instance, reactions of tertiary sulfonamides with thermally generated benzynes can lead to N-S bond cleavage and the formation of new heterocyclic structures. nih.gov Furthermore, electrochemical methods have been developed for the cleavage of N-C bonds adjacent to a sulfonamide, offering a green methodology for deprotection or late-stage functionalization. nih.gov

The table below summarizes some of the transformations that can be performed on the amino and sulfonamide groups of benzenesulfonamides.

Functional Group Reaction Type Reagents/Catalyst Product Type Reference
Amino GroupN-AlkylationAlcohols, Ruthenium catalystSecondary or Tertiary Amines nih.gov
Amino GroupAcylationAcyl chlorides, AnhydridesAmidesGeneral Organic Chemistry
Amino GroupDiazotizationNitrous acidDiazonium SaltsGeneral Organic Chemistry
Sulfonamide GroupN-Alkylation/N-ArylationAlkyl/Aryl halides (after deprotonation)N-Substituted SulfonamidesGeneral Organic Chemistry
Sulfonamide GroupN-S Bond CleavageThermally generated benzynesHeterocyclic compounds nih.gov
Sulfonamide GroupN-C Bond Cleavage (of N-substituent)Electrochemical oxidationDe-substituted or modified sulfonamides nih.gov

Iii. Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the definitive structural and regiochemical assignment of 2-Amino-4,6-dimethylbenzenesulfonamide, providing detailed insights into the electronic environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine and sulfonamide N-H protons, and the methyl groups. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group, as well as the ortho and para relationships of the substituents on the benzene (B151609) ring.

The protons of the primary amine group (-NH₂) are expected to appear as a singlet in the range of 5.92-5.97 ppm. rsc.org The proton of the sulfonamide group (-SO₂NH-) typically manifests as a singlet at a more downfield region, generally between 8.78 and 10.15 ppm. rsc.org The aromatic protons would present signals in the region of 6.51-7.70 ppm. rsc.org The two methyl groups, being in distinct chemical environments, would likely appear as two separate singlets.

A representative ¹H NMR data table is presented below, based on typical values for analogous sulfonamide structures.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic CH~ 6.5 - 7.5Singlet
Aromatic CH~ 6.5 - 7.5Singlet
-NH₂~ 5.9Singlet
-SO₂NH₂~ 7.0 - 8.0Singlet
-CH₃ (at C4)~ 2.1 - 2.5Singlet
-CH₃ (at C6)~ 2.1 - 2.5Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of their hybridization and electronic environment.

The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons, with their specific shifts influenced by the attached substituents. The carbon atoms bearing the amino and sulfonamide groups will be significantly affected. The methyl carbons will appear in the upfield aliphatic region. Aromatic carbon signals in sulfonamide derivatives are generally observed between 111.83 and 160.11 ppm. rsc.org

A representative ¹³C NMR data table is provided below, illustrating the expected chemical shift ranges for the carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-NH₂~ 145 - 155
C-SO₂NH₂~ 135 - 145
Aromatic C-H~ 115 - 130
Aromatic C-CH₃~ 130 - 140
-CH₃~ 18 - 25

Note: These are approximate chemical shift ranges and can be influenced by experimental conditions.

While standard ¹H and ¹³C NMR are excellent for establishing the constitution of this compound, advanced NMR techniques are necessary to probe its conformational dynamics. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is crucial for understanding the preferred orientation of the sulfonamide group relative to the benzene ring.

For sulfonamides, hindered rotation around the Aryl-S bond can lead to the existence of different conformational isomers (rotamers). umich.edu Dynamic NMR (DNMR) studies, involving the acquisition of spectra at various temperatures, can provide information on the energy barriers associated with such rotational processes. umich.edu These advanced methods are instrumental in building a comprehensive three-dimensional model of the molecule in solution.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound and for probing the nature of intermolecular interactions in the solid state.

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrational modes of its functional groups. The sulfonamide group is particularly informative, exhibiting strong characteristic stretches for the S=O and S-N bonds.

The asymmetric and symmetric stretching vibrations of the S=O group are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary amine and the sulfonamide groups will appear in the region of 3500-3200 cm⁻¹. Specifically, the amino group (-NH₂) often shows two bands in this region corresponding to its asymmetric and symmetric stretches. researchgate.net

A table summarizing the expected characteristic IR absorption bands is provided below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
-NH₂ (Amine)N-H Stretch3400 - 3500 (asymmetric), 3300 - 3400 (symmetric)
-SO₂NH₂ (Sulfonamide)N-H Stretch~ 3300
Aromatic C-HC-H Stretch~ 3100 - 3000
-CH₃C-H Stretch~ 2960 - 2850
S=O (Sulfonamide)Asymmetric Stretch~ 1370 - 1330
S=O (Sulfonamide)Symmetric Stretch~ 1180 - 1160
S-N (Sulfonamide)S-N Stretch~ 900

In the solid state, sulfonamides are known to form extensive networks of intermolecular hydrogen bonds. researchgate.netnih.gov These interactions play a crucial role in determining the crystal packing and can be readily identified by IR spectroscopy. The formation of hydrogen bonds typically leads to a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching bands.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, a detailed picture of the compound's composition and connectivity can be constructed.

Parameter Description
Molecular Formula C₈H₁₂N₂O₂S
Theoretical Exact Mass 200.0620
Instrumentation Typically performed on Time-of-Flight (TOF) or Orbitrap mass analyzers.
Significance Provides high confidence in the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, reveal the structural connectivity of a molecule. For aromatic sulfonamides, characteristic fragmentation pathways have been identified. rsc.orgnih.gov The protonated molecule of this compound would be expected to undergo several key fragmentations upon collision-induced dissociation.

A primary fragmentation pathway for many sulfonamides involves the cleavage of the sulfonamide S-N bond. rsc.org This would result in the formation of a characteristic fragment ion at m/z 156, corresponding to the 4-amino-3,5-dimethylbenzenesulfonyl moiety. Further fragmentation of this ion often involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da, leading to an ion at m/z 92. rsc.orgnih.gov Another significant fragmentation would be the cleavage of the C-S bond, leading to a fragment representing the aminodimethylbenzene portion of the molecule. The analysis of these and other fragment ions allows for the reconstruction of the molecule's structural framework.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Significance
185[M+H - NH₃]⁺Loss of ammonia (B1221849) from the amino group.
156[H₂N(CH₃)₂C₆H₂SO₂]⁺Cleavage of the S-N bond.
121[M+H - SO₂NH₂]⁺Loss of the sulfonamide group.
92[156 - SO₂]⁺Loss of sulfur dioxide from the benzenesulfonyl fragment.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported in the searched literature, the structure of the closely related compound, 2-Amino-4-methylbenzenesulfonamide, offers valuable insights into the likely conformation and packing of the target molecule. nih.gov

The crystal structure of 2-Amino-4-methylbenzenesulfonamide reveals a monoclinic crystal system. nih.gov The molecule adopts a specific conformation in the solid state, with the plane of the C/S/N atoms of the sulfonamide group forming a dihedral angle of 69.7(2)° with the plane of the aromatic ring. nih.gov This twisted conformation is a common feature in N-phenylbenzenesulfonamides. The stereochemistry is defined by the relative positions of the substituents on the benzene ring.

Crystallographic Parameter Value for 2-Amino-4-methylbenzenesulfonamide
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.873(5)
b (Å) 9.151(4)
c (Å) 10.408(5)
β (°) ** 114.689(6)
Volume (ų) **854.4(7)
Dihedral Angle (C/S/N plane to aromatic ring) 69.7(2)°

Data from the crystallographic study of 2-Amino-4-methylbenzenesulfonamide. nih.gov

In the solid state, molecules of 2-Amino-4-methylbenzenesulfonamide are interconnected by a network of hydrogen bonds. The amino group and the sulfonamide group are key participants in these interactions. The crystal structure shows that the molecules are linked by two strong intermolecular N—H···O hydrogen bonds. nih.gov Additionally, the molecular structure is stabilized by an intramolecular N—H···O hydrogen bond. nih.gov These hydrogen bonds create a robust three-dimensional network that dictates the packing of the molecules in the crystal lattice. This type of hydrogen bonding is a characteristic feature in the crystal structures of many sulfonamides.

Hydrogen Bond Type Description Significance
Intermolecular N—H···O Between the amino/sulfonamide N-H donors and the sulfonyl O acceptors of neighboring molecules.Links molecules into chains or sheets, forming a stable crystal lattice.
Intramolecular N—H···O Between the amino group and one of the sulfonyl oxygen atoms within the same molecule.Stabilizes the molecular conformation.

Based on the analysis of 2-Amino-4-methylbenzenesulfonamide. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of close contacts between neighboring molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

Interaction Type Expected Contribution Description
H···H HighRepresents contacts between hydrogen atoms on adjacent molecules.
O···H/H···O SignificantCorresponds to the N—H···O hydrogen bonds.
C···H/H···C ModerateVan der Waals interactions involving carbon and hydrogen atoms.
N···H/H···N ModerateInteractions involving the nitrogen atoms.

Predicted contributions based on Hirshfeld analyses of similar sulfonamide compounds.

Iv. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict various molecular properties of sulfonamides and related compounds.

The electronic properties and reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Frontier Molecular Orbital Parameters for a Representative Aminobenzenesulfonamide (Conceptual Data)

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.15
HOMO-LUMO Gap (ΔE) 5.10

Note: This data is illustrative for a related aminobenzenesulfonamide and not specific to 2-Amino-4,6-dimethylbenzenesulfonamide.

DFT calculations are a reliable method for predicting vibrational and electronic spectra, which can aid in the interpretation of experimental data. For similar molecules, such as 2-amino-4-chlorobenzonitrile, full geometry optimization and frequency calculations have been performed using DFT at the B3LYP/6-311++G(d,p) level. analis.com.my The predicted vibrational frequencies (FTIR) and electronic absorption spectra (UV-Vis) generally show good agreement with experimental findings. analis.com.my

For this compound, one would expect characteristic vibrational modes associated with the amino group (N-H stretching), the sulfonamide group (S=O and S-N stretching), the aromatic ring (C-C and C-H stretching), and the methyl groups (C-H stretching). DFT calculations can predict the wavenumbers of these vibrations, helping to assign the peaks observed in an experimental IR spectrum.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net For a related compound, TD-DFT calculations have been used to analyze the UV-Visible spectrum in various solvents. researchgate.net The calculations typically reveal π → π* and n → π* transitions associated with the aromatic ring and the heteroatoms (N, O, S). analis.com.my The predicted maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis data to understand the electronic transitions.

The acidity constant (pKa) is a critical parameter that describes the ionization state of a molecule at a given pH. Computational methods, particularly those based on DFT combined with continuum solvation models, have been developed to predict pKa values. kyushu-u.ac.jpnih.gov The direct approach calculates the Gibbs free energy change of the acid-base equilibrium in solution (ΔGsol). nih.gov

For a molecule like this compound, there are two primary ionizable sites: the amino group (-NH2) and the sulfonamide group (-SO2NH2). The amino group is basic and can be protonated, while the sulfonamide hydrogen is acidic and can be deprotonated. DFT calculations can be used to determine the free energies of the neutral, protonated, and deprotonated species in a solvent (typically water) to predict the corresponding pKa values. Accurate pKa prediction often requires sophisticated computational protocols, including the use of appropriate functionals (like CAM-B3LYP), basis sets, and solvation models (such as SMD or PCM). nih.gov Isodesmic reaction schemes, which use a reference species with a known pKa, can also provide accurate predictions at a lower computational cost. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors. scielo.org.mx These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide insights into the chemical behavior of the molecule. nih.gov

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the electrophilic character. ω = χ2 / (2η)

Table 2: Conceptual DFT-Derived Global Reactivity Descriptors (Illustrative)

Parameter Formula Value (eV)
Ionization Potential (I) -EHOMO 6.25
Electron Affinity (A) -ELUMO 1.15
Electronegativity (χ) (I+A)/2 3.70
Chemical Hardness (η) (I-A)/2 2.55
Chemical Softness (S) 1/(2η) 0.20
Electrophilicity Index (ω) χ2/(2η) 2.68

Note: This data is illustrative and based on the conceptual values from Table 1.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of dynamic processes, such as conformational changes and interactions with the surrounding environment.

MD simulations are particularly useful for understanding how a solute molecule like this compound behaves in different solvents, such as water or organic media. nih.gov The simulation tracks the trajectories of the solute and solvent molecules, providing detailed information about the structure and dynamics of the solvation shells—the layers of solvent molecules immediately surrounding the solute. biorxiv.org

By analyzing these simulations, one can determine properties such as:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. researchgate.net This helps to characterize the structure of the solvation shell.

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the solute (e.g., the amino and sulfonamide groups) and protic solvents like water can be quantified.

Solvent Dynamics: The mobility of solvent molecules within the solvation shell can be compared to the bulk solvent to understand how the solute affects the local solvent environment.

For a molecule with both polar (amino, sulfonamide) and non-polar (aromatic ring, methyl groups) regions, MD simulations can reveal how different solvents arrange themselves to accommodate these distinct chemical features. In water, it is expected that water molecules will form strong hydrogen bonds with the -NH2 and -SO2NH2 groups, while organizing in a more structured way around the hydrophobic portions of the molecule. diva-portal.org In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces. These simulations provide a dynamic picture of solvation that is crucial for understanding the compound's solubility and transport properties. nih.gov

Conformational Ensemble Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-S (phenyl-sulfonamide) and S-N (sulfonamide-amino) bonds. Theoretical calculations and spectroscopic studies on analogous benzenesulfonamides have identified two principal low-energy conformations: the eclipsed and the staggered forms. These arise from the relative orientation of the amino group's hydrogen atoms with respect to the oxygen atoms of the sulfonyl group.

In the case of this compound, the presence of two methyl groups at the ortho and para positions relative to the amino group, and ortho to the sulfonamide group, introduces steric hindrance that significantly influences the conformational preferences. Computational studies on substituted benzenesulfonamides suggest that the eclipsed conformers, where the N-H bonds are aligned with the S=O bonds, are generally more stable. This stability is attributed to favorable intramolecular interactions.

The potential energy surface of this compound is characterized by several local minima corresponding to different rotational isomers (rotamers). The global minimum is likely to be a conformation that minimizes the steric repulsion between the amino group, the sulfonamide group, and the adjacent methyl group. The rotational barrier between different conformers is influenced by both steric and electronic effects of the substituents.

A hypothetical conformational ensemble for this compound would include various staggered and eclipsed rotamers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, based on their calculated relative energies.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-S-N)Dihedral Angle (C-S-N-H)Relative Energy (kcal/mol)
Eclipsed 1~90°~60°0.00 (Global Minimum)
Staggered 1~90°~180°1.5 - 3.0
Eclipsed 2~0°~60°3.5 - 5.0
Staggered 2~0°~180°5.0 - 7.0
Note: These values are illustrative and would require specific quantum mechanical calculations for precise determination.

Molecular Modeling and Docking Studies

Molecular docking studies are instrumental in elucidating the potential binding modes of this compound with various biological targets. Although specific docking studies for this exact compound are not extensively reported in publicly available literature, insights can be drawn from studies on structurally similar sulfonamides, particularly in the context of their well-established role as carbonic anhydrase (CA) inhibitors.

The primary interaction for sulfonamides with CA involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The amino and methyl groups of this compound would then engage in secondary interactions with the surrounding amino acid residues, influencing its binding affinity and selectivity.

Key intermolecular interactions would likely include:

Hydrogen Bonding: The amino group (-NH2) and the sulfonamide group (-SO2NH2) can act as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzene (B151609) ring and the two methyl groups can form van der Waals interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical docking pose in a generic enzyme active site might show the sulfonamide group anchored in a hydrophilic region, while the dimethyl-substituted phenyl ring is oriented towards a hydrophobic pocket.

The conformational flexibility of this compound plays a crucial role in its ability to adapt to the specific geometry of a binding site. The energy landscape of this molecule, as explored through computational methods like molecular dynamics simulations, would reveal the energetically accessible conformations and the transition states connecting them.

The energy landscape is defined by the potential energy of the molecule as a function of its conformational degrees of freedom, primarily the dihedral angles around the C-S and S-N bonds. The presence of the methyl groups is expected to create a more rugged energy landscape compared to unsubstituted benzenesulfonamide (B165840), with higher energy barriers for rotation around the C-S bond.

Understanding the conformational energy landscape is critical for predicting the bioactive conformation of the molecule – the specific three-dimensional structure it adopts when bound to its biological target. This conformation may not necessarily be the lowest energy conformation in solution but rather a higher energy conformer that is stabilized by favorable interactions within the binding site.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict properties such as solubility, melting point, and chromatographic retention times.

These models typically use a variety of molecular descriptors, which are numerical representations of the molecule's structure. These can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated from the electronic structure (e.g., dipole moment, HOMO/LUMO energies).

A general QSPR study on a series of 41 sulfonamides established correlations between topological indices and quantum chemical parameters with thermal properties like thermal energy, heat capacity, and entropy. jcsp.org.pk Although this compound was not explicitly part of this study, the developed models could potentially be used to estimate these properties for the compound.

For instance, a multiple linear regression (MLR) model for a given property (P) might take the form:

P = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where cᵢ are regression coefficients and Dᵢ are the molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Sulfonamides

Descriptor TypeDescriptor NameDescription
TopologicalWiener Index (W)A distance-based graph invariant.
TopologicalRandić Index (χ)A molecular branching index.
Quantum-ChemicalDipole Moment (μ)A measure of the molecule's overall polarity.
Quantum-ChemicalHOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
GeometricalMolecular Surface AreaThe total surface area of the molecule.

By calculating these descriptors for this compound, its physicochemical properties can be predicted using established QSPR models for related sulfonamides. Such predictions are valuable in the early stages of chemical research and development, allowing for the estimation of properties without the need for experimental measurements.

V. Role As a Chemical Precursor and Advanced Applications

Building Block in Complex Organic Synthesis

The aminobenzenesulfonamide framework is a valuable chemical entity in organic synthesis. The presence of multiple reactive sites allows for its elaboration into more complex molecular architectures, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science.

Synthesis of Polycyclic Heterocycles

While specific literature detailing the use of 2-Amino-4,6-dimethylbenzenesulfonamide in the synthesis of polycyclic heterocycles is not extensively documented, the broader class of aminobenzenesulfonamide derivatives is recognized for its role in constructing complex cyclic compounds. nih.gov The sulfonamide group can act as a source of nitrogen for building nitrogen-containing heterocyclic cores. nih.gov This is often achieved by leveraging the nucleophilicity of the amino group and the ability of the sulfonamide moiety to participate in cyclization reactions.

Research has demonstrated that primary sulfonamides can react with reagents like 2,5-dimethoxytetrahydrofuran (B146720) to yield sulfonylpyrroles, showcasing a method for incorporating the sulfonamide group into a heterocyclic ring. nih.gov Furthermore, aminobenzenesulfonamides are utilized in the synthesis of various fused heterocyclic systems. For instance, 4-aminobenzenesulfonamide has been used to create a series of novel sulfonyl-carboximidamides possessing pyridine, pyrimidine, or pyrazine (B50134) rings. nih.gov Enaminones derived from sulfonamide-containing molecules have also proven to be effective intermediates in the synthesis of a wide array of fused heterocycles, including pyrazoles, triazolopyrimidines, and pyrimidopyrimidines. scirp.org These established synthetic routes underscore the potential of this compound as a precursor for novel polycyclic heterocyclic structures.

Table 1: Examples of Heterocycle Synthesis from Sulfonamide Precursors

Precursor Class Reagents/Conditions Resulting Heterocycle Reference
Primary Sulfonamides 2,5-dimethoxytetrahydrofuran, p-TsOH Sulfonylpyrroles nih.gov
4-Aminobenzenesulfonamide Heterocyclic methyl carbimidates, reflux in diglyme Phenylsulfonyl-carboximidamides nih.gov
Sulfonamide-derived enaminones Hydrazine hydrate, cyanoacetohydrazide Pyrazoles, Pyridines, Pyrimidines scirp.org

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. The sulfonamide functional group is increasingly being incorporated into MCRs to generate molecular diversity. researchgate.net Sulfonamides can participate in MCRs to form N-sulfonylamidines, which are themselves important building blocks for various heterocyclic compounds. researchgate.net

While direct applications of this compound in MCRs are not prominent in available research, its structure is amenable to such reactions. The primary aromatic amine can readily act as a nucleophilic component in well-known MCRs like the Ugi or Mannich reactions. Concurrently, the sulfonamide moiety can be involved in subsequent cyclization steps or act as a directing group. Sustainable methods for synthesizing sulfonamides themselves have been developed using copper-catalyzed MCRs with triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents, highlighting the compatibility of the sulfonamide core with one-pot synthesis strategies. researchgate.net

Coordination Chemistry and Ligand Design

The field of coordination chemistry explores the formation and properties of compounds consisting of a central metal atom or ion surrounded by attached molecules or ions, known as ligands. Sulfonamide derivatives are effective ligands due to the presence of electron-donating nitrogen and oxygen atoms. nih.gov

Metal Complex Formation with the Chemical Compound

The this compound molecule possesses multiple potential coordination sites: the nitrogen of the amino group, the deprotonated nitrogen of the sulfonamide group, and the oxygen atoms of the sulfonyl group. This allows it to act as a ligand, forming stable complexes with a variety of transition metals. Studies on related sulfonamide compounds, such as sulfabenzamide (B183) and sulfamethoxazole (B1682508), have confirmed their ability to coordinate with metal ions like Cu(II), Zn(II), Ni(II), and Co(II). nih.gov The structural diversity and the presence of N and O donor atoms in the sulfonamide structure offer numerous coordination possibilities. nih.gov The resulting metal-drug complexes often exhibit modified or enhanced pharmacological and toxicological properties compared to the parent organic ligand.

Table 2: Metal Complexes Formed with Structurally Related Sulfonamide Ligands

Ligand Metal Ion Coordination Confirmed Reference
Sulfabenzamide Cu(II), Zn(II), Ni(II), Co(II) Yes nih.gov
Sulfamethoxazole Cu(II), Zn(II), Ni(II), Co(II) Yes nih.gov
N-substituted sulfonamides Cu(II) Yes nih.gov

Characterization of Coordination Modes and Geometries

The coordination of sulfonamide-based ligands to metal centers can occur through several modes. The most common mode involves chelation through the nitrogen atom of the deprotonated sulfonamide group and one of the sulfonyl oxygen atoms, forming a stable five- or six-membered ring. nih.gov This bidentate (N,O) coordination is a recurring motif in the crystal structures of metal-sulfonamide complexes.

For this compound, several coordination behaviors are plausible:

Monodentate Coordination: Through the amino nitrogen or, less likely, a sulfonyl oxygen.

Bidentate Chelation: Through the sulfonamide nitrogen and a sulfonyl oxygen, which is a very common mode for this class of compounds. nih.gov

Bridging Ligand: The sulfonamide group can bridge two metal centers, with the nitrogen and one oxygen coordinating to one metal and the second oxygen coordinating to another.

The resulting coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, the stoichiometry of the complex, and the presence of other co-ligands in the coordination sphere. nih.govnih.gov For example, spectroscopic and X-ray diffraction analyses of metal complexes with sulfamethoxazole confirmed coordination through both the nitrogen and oxygen atoms of the sulfonamide group. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4,6-dimethylbenzenesulfonamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition-elimination reactions followed by cyclization. For example, condensation of malonic acid derivatives with guanidine in sodium ethoxide yields pyrimidine intermediates, which can undergo sulfonylation or functional group modifications. Optimized protocols often employ Vilsmeier–Haack–Arnold reagents for halogenation or alkoxylation steps . Key intermediates include 2-amino-4,6-dihydroxypyrimidine and its halogenated analogs.

Q. How is X-ray crystallography applied to determine the structural properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 200 K) is used to resolve the crystal lattice. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) with Mo Kα radiation. Structural refinement software (e.g., SHELXL) analyzes bond lengths, angles, and hydrogen bonding. For example, the sulfonamide group exhibits characteristic S–N and S–O bond distances (~1.63 Å and ~1.43 Å, respectively) .

Advanced Research Questions

Q. How can reaction parameters (e.g., pH, catalyst, time) be optimized to enhance the yield and purity of this compound?

  • Methodological Answer : Single-factor experiments systematically vary parameters:

  • Catalyst : Sodium ethoxide improves cyclization efficiency by deprotonating intermediates .
  • pH : Alkaline conditions (pH 9–11) favor nucleophilic substitution during sulfonamide formation.
  • Time : Extended reaction times (6–8 hours) maximize product formation but risk side reactions. High yields (>80%) and purity (>99%) are achievable with real-time monitoring via HPLC .

Q. What in vitro assays are suitable for evaluating the biological activity of sulfonamide derivatives like this compound?

  • Methodological Answer : Immune-activated nitric oxide (NO) inhibition assays in mouse peritoneal macrophages are effective. Cells are treated with lipopolysaccharide (LPS) to induce NO production, and the compound’s IC50 is calculated using dose-response curves. For analogs, IC50 values range from 2–36 μM, with fluorinated derivatives showing higher potency . Cell viability assays (e.g., MTT) ensure cytotoxicity is excluded .

Q. How should researchers resolve discrepancies in crystallographic data between studies?

  • Methodological Answer : Cross-validate using complementary techniques:

  • Hydrogen bonding analysis : Compare intermolecular interactions (e.g., N–H···O vs. N–H···N) with reported data .
  • Thermal parameters : High displacement parameters (Ueq) may indicate disorder or dynamic effects.
  • Data-to-parameter ratio : Ensure values >10 to avoid overfitting. For example, a ratio of 13.4 and R factor <0.07 indicate robust refinement .

Q. What safety protocols are critical when handling sulfonamide compounds in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .
  • Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.